(1-(5-hydroxypentyl)-1H-indol-3-yl)(4-hydroxyphenyl)methanone
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of RCS-4 M10 metabolite involves the O-demethylation and monohydroxylation of the N-pentyl chain of RCS-4. The specific synthetic routes and reaction conditions for the preparation of RCS-4 M10 metabolite are not extensively documented in the literature. the general approach involves the use of gas chromatography-mass spectrometry (GC-MS) analysis to identify and characterize the metabolite .
Industrial Production Methods
There is limited information available on the industrial production methods for RCS-4 M10 metabolite. Given its primary use in research and forensic applications, it is likely produced in small quantities under controlled laboratory conditions rather than on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
RCS-4 M10 metabolite undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidative metabolism, leading to the formation of various hydroxylated metabolites.
Reduction: Although less common, reduction reactions may also occur under specific conditions.
Substitution: The compound can undergo substitution reactions, particularly involving the hydroxyl groups.
Common Reagents and Conditions
Common reagents and conditions used in the reactions of RCS-4 M10 metabolite include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Solvents: Such as dimethyl sulfoxide (DMSO), ethanol, and phosphate-buffered saline (PBS) at pH 7.2.
Major Products Formed
The major products formed from the reactions of RCS-4 M10 metabolite include various hydroxylated and demethylated derivatives .
Scientific Research Applications
RCS-4 M10 metabolite has several scientific research applications, including:
Forensic Chemistry and Toxicology: It is used as a metabolic marker for the identification of RCS-4 ingestion in forensic drug testing.
Analytical Standards: It serves as an analytical reference standard for the detection and quantification of synthetic cannabinoids in biological samples.
Mass Spectrometry: The compound is used in mass spectrometry studies to characterize the metabolic profile of synthetic cannabinoids.
Mechanism of Action
The mechanism of action of RCS-4 M10 metabolite involves its interaction with cannabinoid receptors in the body. As a metabolite of RCS-4, it retains some affinity for cannabinoid receptors, particularly the CB1 and CB2 receptors. The compound exerts its effects by binding to these receptors and modulating their activity, leading to various physiological and biochemical responses .
Comparison with Similar Compounds
RCS-4 M10 metabolite can be compared with other similar compounds, such as:
JWH-018: Another synthetic cannabinoid with similar metabolic pathways.
JWH-073: A synthetic cannabinoid with comparable metabolic profiles.
AB-001: A synthetic cannabinoid with similar structural features and metabolic pathways.
Uniqueness
RCS-4 M10 metabolite is unique due to its specific metabolic profile, characterized by O-demethylation and monohydroxylation of the N-pentyl chain. This distinct metabolic pathway makes it a valuable marker for the identification of RCS-4 ingestion in forensic and research settings .
Properties
IUPAC Name |
[1-(5-hydroxypentyl)indol-3-yl]-(4-hydroxyphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c22-13-5-1-4-12-21-14-18(17-6-2-3-7-19(17)21)20(24)15-8-10-16(23)11-9-15/h2-3,6-11,14,22-23H,1,4-5,12-13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNXXREQGUWIZBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CCCCCO)C(=O)C3=CC=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101018643 | |
Record name | RCS-4 M10 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101018643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1952336-77-4 | |
Record name | RCS-4 M10 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101018643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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